molecular formula C13H16N2O B129328 (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane CAS No. 144282-41-7

(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane

Cat. No. B129328
M. Wt: 216.28 g/mol
InChI Key: LHEHAUPMESDYCV-LLVKDONJSA-N
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Description

(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane is a compound of interest due to its relevance in the synthesis of quinolone antibacterial agents. The compound features a spirocyclic structure that includes a 5-azaspiro[2.4]heptane moiety, which is a key building block for the development of drugs targeting respiratory pathogens. The presence of an amino group and a benzyl side chain within its structure suggests potential for chemical modification and optimization in drug design .

Synthesis Analysis

The synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety has been achieved through a highly enantioselective hydrogenation process. Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates were hydrogenated in the presence of a ruthenium catalyst with (S)-SunPhos ligand, yielding enantioselectivities of up to 98.7% ee. This method provides a key intermediate for the enantioselective synthesis of the target compound, which is crucial for the production of potent antibacterial drugs .

Molecular Structure Analysis

The molecular structure of (S)-7-amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane is characterized by its spirocyclic framework, which integrates a five-membered azaspiro ring. The stereochemistry of the compound is significant, as the (S)-enantiomer has been found to possess potent antibacterial activity. The precise arrangement of atoms within this structure is essential for its biological function and interaction with bacterial targets .

Chemical Reactions Analysis

The chemical reactivity of (S)-7-amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane is influenced by its functional groups. The amino group is a site for potential reactions, such as acylation or alkylation, which can be utilized to modify the compound for enhanced antibacterial properties. The synthesis of analogues, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, demonstrates the versatility of the azaspiro framework in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-7-amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane are not detailed in the provided papers, the properties can be inferred based on its structure. The compound likely has a solid state at room temperature and may exhibit solubility in organic solvents. Its stability and reactivity would be influenced by the presence of the amino and benzyl groups, as well as the spirocyclic and lactam structures .

Relevant Case Studies

One of the case studies involving the (S)-7-amino-5-azaspiro[2.4]heptane moiety includes the design and synthesis of novel quinolines with potent antibacterial activity against respiratory pathogens. Compound 2a, which possesses the (S)-configuration at the asymmetrical carbon of the pyrrolidine moiety, exhibited significant in vitro and in vivo antibacterial activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains. This highlights the therapeutic potential of compounds containing the (S)-7-amino-5-azaspiro[2.4]heptane structure in treating respiratory tract infections .

Scientific Research Applications

Antibacterial Applications

A series of novel chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones were synthesized for potential antibacterial applications. The stereochemical structure-activity relationship studies showed that certain derivatives are more potent against Gram-positive and Gram-negative bacteria, with one compound, DU-6859a, being particularly potent and exhibiting moderate lipophilicity and good pharmacokinetic profiles (Kimura et al., 1994). Additionally, another study designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which exhibited potent in vitro antibacterial activity against various respiratory pathogens, including multi-drug-resistant and quinolone-resistant strains, and also showed excellent in vivo activity in murine pneumonia models (Odagiri et al., 2013).

Chemical Synthesis and Applications

  • Cycloaddition Reactions: Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained through highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).
  • Reductive Cleavage and Transformations: Treatment of certain carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring, forming bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov et al., 2016).

Drug Design

(S)-7-Amino-5-azaspiro[2.4]heptane moiety has been identified as a key intermediate in the enantioselective synthesis of quinolone antibacterial agents. A study demonstrated highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, achieving high enantioselectivities and providing a pathway for synthesizing this moiety (Yao et al., 2011).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes determining appropriate handling and disposal procedures.


Future Directions

This involves identifying areas for further research. It could include improving the synthesis of the compound, finding new reactions, studying its biological activity, or developing applications.


properties

IUPAC Name

(7S)-7-amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-9-15(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHAUPMESDYCV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CN(C2=O)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@@H](CN(C2=O)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465438
Record name (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane

CAS RN

144282-41-7
Record name (7S)-7-Amino-5-(phenylmethyl)-5-azaspiro[2.4]heptan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144282-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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